DTS(PTTh2)2

Organic Photovoltaics Bulk Heterojunction Power Conversion Efficiency

DTS(PTTh2)2 (full name: 5,5′-bis{(4-(7-hexylthiophen-2-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine}-3,3′-di-2-ethylhexylsilylene-2,2′-bithiophene) is a solution-processable small-molecule donor semiconductor that incorporates a dithienosilole (DTS) core, pyridyl[2,1,3]thiadiazole (PT) acceptor units, and bithiophene (Th2) end-caps. Synthesized via microwave-assisted Stille cross-coupling, it is a well-defined molecular entity with a fixed molecular weight (C62H72N6S8Si, M ≈ 1196 g/mol), exhibiting strong optical absorption from 600 to 800 nm and an optical bandgap of ~1.5 eV in the solid state.

Molecular Formula C62H72N6S8Si
Molecular Weight 1185.9 g/mol
Cat. No. B12052464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTS(PTTh2)2
Molecular FormulaC62H72N6S8Si
Molecular Weight1185.9 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=NC=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC
InChIInChI=1S/C62H72N6S8Si/c1-7-13-17-19-23-41-25-27-47(69-41)49-31-29-45(71-49)43-35-63-57(59-55(43)65-75-67-59)51-33-53-61(73-51)62-54(77(53,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)34-52(74-62)58-60-56(66-76-68-60)44(36-64-58)46-30-32-50(72-46)48-28-26-42(70-48)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3
InChIKeyNOJURONZIGXBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTS(PTTh2)2 (772372): A Benchmark Small-Molecule Donor for High-Efficiency Organic Photovoltaics


DTS(PTTh2)2 (full name: 5,5′-bis{(4-(7-hexylthiophen-2-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine}-3,3′-di-2-ethylhexylsilylene-2,2′-bithiophene) is a solution-processable small-molecule donor semiconductor that incorporates a dithienosilole (DTS) core, pyridyl[2,1,3]thiadiazole (PT) acceptor units, and bithiophene (Th2) end-caps [1]. Synthesized via microwave-assisted Stille cross-coupling, it is a well-defined molecular entity with a fixed molecular weight (C62H72N6S8Si, M ≈ 1196 g/mol), exhibiting strong optical absorption from 600 to 800 nm and an optical bandgap of ~1.5 eV in the solid state [2][3]. As a conjugate polymer, it acts as a narrow band gap donor for high-efficiency organic solar cells .

Why DTS(PTTh2)2 Procurement Cannot Be Simply Substituted with Alternative OPV Donors


The performance of DTS(PTTh2)2-based organic photovoltaic (OPV) devices is exquisitely sensitive to molecular identity, purity, and processing conditions, rendering simple in-class substitution unreliable. Trace impurities from synthesis, such as methyl-capped analogs (MePT)DTS(PTTh2), can cause a ~50% reduction in power conversion efficiency (PCE) across all device parameters (Jsc, Voc, FF) [1]. Furthermore, the aggregation state—specifically the H/J-aggregation ratio—profoundly dictates device performance; optimal efficiency is achieved only when this ratio is balanced near 1.01, a parameter tuned by specific solvent/additive combinations that are not transferable to other donors [2]. Even the choice of central bridging atom matters: substituting the silicon in DTS(PTTh2)2 with carbon in the analogous d-CDT(PTTh2)2 yields a different electronic structure and inferior photovoltaic performance [3]. These compound-specific sensitivities to purity, aggregation control, and heteroatom identity mean that switching to another small-molecule donor or a polymer like PTB7 without re-optimizing the entire device fabrication protocol and material sourcing will likely result in significant and unpredictable performance losses.

DTS(PTTh2)2 Quantitative Differentiation: Head-to-Head Performance Data vs. Key Comparators


PCE Benchmark: DTS(PTTh2)2 Sets a 6.7% Efficiency Record for Small-Molecule BHJ Solar Cells, Outperforming Prior State-of-the-Art

In a direct device comparison under identical AM 1.5G illumination (100 mW/cm²), DTS(PTTh2)2 achieved a record power conversion efficiency (PCE) of 6.7% in a bulk heterojunction (BHJ) blend with PC70BM (7:3 donor:acceptor ratio), which was the highest reported for any solution-processed small-molecule solar cell at the time of publication [1]. This PCE represents a significant advancement over the previously reported range of 2-5% for small-molecule BHJ devices [2]. When benchmarked against a leading polymer donor, PTB7, the efficiency was comparable to the 6-8% range typical for conjugated polymer/fullerene blends, directly demonstrating that small-molecule systems can compete with polymeric counterparts [2]. Optimization with 0.25% v/v DIO additive yielded a short-circuit current (Jsc) of 14.4 mA/cm², an open-circuit voltage (Voc) of 0.78 V, and a fill factor (FF) of 59% [1].

Organic Photovoltaics Bulk Heterojunction Power Conversion Efficiency

Additive Sensitivity: DTS(PTTh2)2 Efficiency Boosted by 203% via Controlled H/J-Aggregation Balance

The power conversion efficiency (PCE) of DTS(PTTh2)2-based devices can be dramatically improved by precisely tuning the H/J-aggregation ratio via solvent additives. Adding 0.20 vol% 1,6-diiodohexane (DIH) to a thiophene solution increased the PCE by 203% compared to a reference device without additives, achieving a best PCE of 6.51% at an optimal H/J ratio of 1.01 [1]. This H/J ratio was found to be tunable from 0.30 to 1.40 by controlling the main solvent and additive composition, demonstrating a unique and quantifiable structure-property relationship that directly impacts device performance [2]. In contrast, the addition of 1,8-diiodooctane (DIO) at concentrations typically used for polymer films (e.g., 3% v/v) actually decreases device performance for DTS(PTTh2)2, highlighting its distinct and non-transferable processing requirements [3].

Morphology Control Solvent Additive Charge Transport

Optical Performance: DTS(PTTh2)2 Outperforms PTB7 in Simulated ZnO-Based Hybrid Solar Cells

In a systematic optical simulation study comparing four different donor molecules (P3HT, PCPDTBT, PTB7, and DTS(PTTh2)2) in a ZnO-based hybrid solar cell architecture, DTS(PTTh2)2 demonstrated the highest simulated photonic absorption and the most favorable trade-off between visible reflectance and solar spectrum absorption [1]. Using optical indices extracted via spectroscopic ellipsometry as input parameters, the simulations predicted that DTS(PTTh2)2:ZnO (1:2) active layers would exhibit superior optical performance compared to the widely used polymer donor PTB7:ZnO, due to its lower bandgap and more favorable absorption profile across the AM1.5 spectrum [2].

Optical Modeling Hybrid Solar Cells Spectroscopic Ellipsometry

Electronic Differentiation: Silicon-Bridged DTS Core Provides Favorable HOMO/LUMO Levels vs. Carbon Analog

The choice of the central bridging atom in the cyclopentadithiophene core has a quantifiable impact on electronic properties. Replacing the carbon atom in d-CDT(PTTh2)2 with a silicon atom to form DTS(PTTh2)2 alters the HOMO and LUMO energy levels, leading to improved band alignment and device performance [1]. Specifically, DTS and its germanium analog (DTG) exhibit smaller HOMO-LUMO energy gaps compared to the carbon analog (DTC), which is a key factor for harvesting a broader portion of the solar spectrum [2]. While exact HOMO/LUMO values for DTS(PTTh2)2 vary by measurement (e.g., HOMO -5.119 eV, LUMO -3.788 eV, ΔE = 1.331 eV from one source ), the fundamental principle of heteroatom tuning for gap engineering is a class-level characteristic that distinguishes the silicon-bridged DTS(PTTh2)2 from its carbon-bridged analogs.

Electronic Structure HOMO/LUMO Bridging Atom Effect

DTS(PTTh2)2 Procurement: Evidence-Based Application Scenarios


High-Performance Solution-Processed Organic Solar Cell Research

DTS(PTTh2)2 is the donor of choice for academic and industrial laboratories aiming to fabricate and study high-efficiency, solution-processed small-molecule bulk heterojunction (SM-BHJ) solar cells. Its proven record PCE of 6.7% [1], achieved with a standard device architecture (ITO/MoOx/DTS(PTTh2)2:PC70BM/Al) and optimized with 0.25% v/v DIO additive, provides a reliable and well-characterized benchmark system for investigating morphology, charge transport, and new device concepts [2]. Researchers can confidently use this material to generate publishable data comparable to the established literature.

Morphology and Additive Optimization Studies

The unique and quantifiable sensitivity of DTS(PTTh2)2 to solvent additives and its resulting aggregation state makes it an ideal model compound for fundamental studies on morphology control in organic electronics. The ability to tune the H/J-aggregation ratio from 0.30 to 1.40 and directly correlate this with a 203% change in PCE [3] provides a powerful and well-documented experimental platform for understanding the relationship between molecular packing, domain size (e.g., 15-30 nm domains tunable by DIO), and device physics [2].

Optical Modeling and Hybrid Solar Cell Development

For research focused on hybrid organic-inorganic solar cells (e.g., with ZnO), DTS(PTTh2)2 is a top candidate due to its superior simulated optical performance compared to other leading donors like PTB7 [4]. Its well-defined optical constants (extracted via ellipsometry) allow for accurate optical modeling and device design, making it a preferred material for validating simulation-driven approaches to maximizing light harvesting and photocurrent generation.

Comparative Studies on Heteroatom Effects in Conjugated Materials

DTS(PTTh2)2 serves as a key reference compound for investigating the impact of the central bridging atom (Si vs. C vs. Ge) on the electronic and morphological properties of π-conjugated small molecules [5]. Its well-characterized properties, including hole mobility (~0.1 cm²/Vs) [2] and optical bandgap (~1.5 eV) [2], provide a clear baseline for understanding structure-property relationships when designing next-generation donor materials.

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